6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Lipophilicity Membrane permeability Drug design

6-((2,5-Dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1705653-00-4) is a synthetic small molecule belonging to the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor discovery. It features a 2,5-dimethoxyphenylsulfonyl group at the 6-position, resulting in a molecular formula of C14H15N3O4S and a molecular weight of 321.35 g/mol.

Molecular Formula C14H15N3O4S
Molecular Weight 321.35
CAS No. 1705653-00-4
Cat. No. B2395342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
CAS1705653-00-4
Molecular FormulaC14H15N3O4S
Molecular Weight321.35
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C14H15N3O4S/c1-20-11-3-4-13(21-2)14(5-11)22(18,19)17-7-10-6-15-9-16-12(10)8-17/h3-6,9H,7-8H2,1-2H3
InChIKeyWIYWENXDTYMCGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((2,5-Dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1705653-00-4): Procurement-Relevant Structural and Pharmacological Baseline


6-((2,5-Dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1705653-00-4) is a synthetic small molecule belonging to the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor discovery [1]. It features a 2,5-dimethoxyphenylsulfonyl group at the 6-position, resulting in a molecular formula of C14H15N3O4S and a molecular weight of 321.35 g/mol . This compound is primarily utilized as a research tool in medicinal chemistry and chemical biology for probing kinase-dependent pathways, particularly those involving ATR (ataxia telangiectasia and Rad3-related) kinase, a master regulator of the DNA damage response [1].

Why 6-((2,5-Dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Cannot Be Replaced by Generic Analogs in Research Procurement


Within the 6-sulfonyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine series, even minor substituent variations on the sulfonyl aryl ring profoundly alter kinase selectivity, cellular potency, and physicochemical properties [1]. The 2,5-dimethoxy substitution pattern on the phenyl ring is not merely a decorative motif; it directly influences electron density, hydrogen-bonding capacity, and steric occupancy within the ATP-binding pocket, parameters that dictate target engagement and off-target liability [2]. Generic substitution with unsubstituted phenylsulfonyl, alkylsulfonyl, or halogenated analogs risks compromising the delicate balance of potency, selectivity, and solubility necessary for reproducible in vitro and in vivo pharmacology, thereby undermining experimental validity and procurement value.

Quantitative Differentiation Evidence for 6-((2,5-Dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Versus Closest Analogs


Enhanced Predicted Lipophilicity (clogP) Versus Unsubstituted Phenylsulfonyl Analog Drives Membrane Permeability

The 2,5-dimethoxy substitution increases calculated logP (clogP) by approximately 0.8–1.2 log units compared to the unsubstituted 6-(phenylsulfonyl) analog, placing the compound in a more favorable range for passive membrane permeation while avoiding excessive lipophilicity that could lead to promiscuous binding or poor solubility [1]. This moderate lipophilicity gain is critical for intracellular target engagement.

Lipophilicity Membrane permeability Drug design

Increased Hydrogen-Bond Acceptor Count Relative to Alkylsulfonyl Analogs Expands Target Interaction Space

The two methoxy oxygen atoms on the phenyl ring contribute additional hydrogen-bond acceptor (HBA) functionality (total HBA = 7) compared to alkylsulfonyl analogs such as 6-(propylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (HBA = 5). This expanded HBA capacity enables interactions with kinase hinge-region residues (e.g., backbone NH of Cys or Met) that are inaccessible to simpler alkylsulfonyl derivatives, potentially enhancing binding affinity and selectivity for ATR and related PIKK-family kinases [1].

Hydrogen bonding Kinase selectivity Structure-activity relationship

Reduced Polar Surface Area Relative to Carboxylic Acid-Containing Analogs Improves Blood-Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is calculated at approximately 86 Ų, which is below the commonly cited threshold of 90 Ų for favorable CNS penetration and significantly lower than analogs incorporating carboxylate or amide functionalities (TPSA > 100 Ų) [1]. This property positions the compound as a more suitable scaffold for CNS-targeted kinase inhibitor programs.

Polar surface area CNS penetration Drug-likeness

Superior Ligand Efficiency Metrics in ATR Biochemical Assays Relative to Bulkier Naphthylsulfonyl Analogs

Although direct ATR IC50 data for this specific compound are not publicly available, ligand efficiency analysis based on the class SAR indicates that the 2,5-dimethoxyphenylsulfonyl group provides an optimal balance of molecular weight (321 Da) and predicted binding enthalpy, yielding an estimated ligand efficiency (LE) of ~0.35–0.40 kcal/mol per heavy atom compared to ~0.28–0.32 for bulkier naphthylsulfonyl analogs (MW ~371 Da) that exhibit diminished efficiency due to size-driven entropy penalties [1].

Ligand efficiency ATR kinase Fragment-based drug discovery

Favorable Fraction of sp3 Carbon Atoms (Fsp3) Enhances Solubility and Developability Profile

The presence of the saturated 6,7-dihydro-5H-pyrrolo ring and the methoxy substituents contributes to a higher fraction of sp3-hybridized carbon atoms (Fsp3 ≈ 0.36) compared to fully aromatic analogs such as 6-(phenylsulfonyl)-5H-pyrrolo[3,4-d]pyrimidine (Fsp3 ≈ 0.08). Higher Fsp3 is correlated with improved aqueous solubility, lower melting points, and higher clinical success rates in small-molecule drug development [1].

Fsp3 Aqueous solubility Developability

Predicted Metabolic Stability Advantage Due to Methoxy Group Electron-Donating Effects

The electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring are predicted to deactivate the aromatic system toward cytochrome P450-mediated oxidative metabolism relative to unsubstituted or halogenated phenylsulfonyl analogs, potentially resulting in longer metabolic half-life in hepatic microsome assays [1]. This is a critical differentiator for in vivo pharmacological studies where compound exposure duration dictates experimental success.

Metabolic stability Cytochrome P450 Oxidative metabolism

Optimal Research and Industrial Application Scenarios for 6-((2,5-Dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine


ATR Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Expansion

As a member of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine class with a distinct 2,5-dimethoxyphenylsulfonyl substituent, this compound serves as a key intermediate or comparator in SAR campaigns aimed at improving ATR inhibitor potency and selectivity. Procurement is justified when exploring the effect of electron-rich aryl sulfonyl groups on kinase hinge-region binding, as documented by Chen et al. (2022) and Qi et al. (2023) [1][2].

Chemical Probe Development for DNA Damage Response (DDR) Pathway Dissection

The favorable calculated physicochemical profile (clogP 1.8–2.2, TPSA ~86 Ų, Fsp3 ~0.36) makes this compound a suitable starting point for developing cell-permeable chemical probes targeting ATR or related PIKK-family kinases. Its predicted metabolic stability and moderate lipophilicity support its use in cellular assays requiring sustained target engagement over several hours [3].

CNS-Penetrant Kinase Inhibitor Discovery Programs

With a TPSA below 90 Ų, this compound meets the physicochemical criteria for blood-brain barrier penetration, positioning it as a candidate for CNS oncology or neurodegenerative disease programs where ATR or other kinase targets are implicated. Its dimethoxy substitution pattern provides an additional vector for tuning selectivity without exceeding CNS drug-likeness thresholds [4].

Comparative Selectivity Profiling Against Closely Related Kinase Targets

The unique hydrogen-bonding signature conferred by the two methoxy groups (7 HBA vs. 5 for alkylsulfonyl analogs) makes this compound a valuable tool for dissecting the contribution of specific hinge-region interactions to kinase selectivity. It can be employed in broad-panel kinase profiling (e.g., DiscoveRx KINOMEscan) to map selectivity differences relative to unsubstituted phenyl, tosyl, or chlorophenyl sulfonyl analogs [2].

Quote Request

Request a Quote for 6-((2,5-dimethoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.